2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It features a unique structure with an isoindoline moiety, which is a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Acid Side Chain: This step involves the addition of the amino acid side chain to the isoindoline structure. Common reagents for this step include amino acid derivatives and coupling agents such as EDCI or DCC.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoindoline moiety or the amino acid side chain.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety may play a crucial role in binding to these targets, while the amino acid side chain can modulate the compound’s activity. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid: The free base form of the compound.
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;monohydrochloride: A similar compound with a different salt form.
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and biological activity. The presence of the isoindoline moiety also distinguishes it from other amino acids and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c12-10(11(14)15)7-13-5-8-3-1-2-4-9(8)6-13;;/h1-4,10H,5-7,12H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSHCIZHJKQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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